Cas no 1849323-79-0 ((5-cyclopropyloxolan-2-yl)methanamine)

(5-cyclopropyloxolan-2-yl)methanamine 化学的及び物理的性質
名前と識別子
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- (5-cyclopropyloxolan-2-yl)methanamine
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- インチ: 1S/C8H15NO/c9-5-7-3-4-8(10-7)6-1-2-6/h6-8H,1-5,9H2
- InChIKey: YCGCLTUHAOEULF-UHFFFAOYSA-N
- SMILES: O1C(C2CC2)CCC1CN
(5-cyclopropyloxolan-2-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398868-2.5g |
(5-cyclopropyloxolan-2-yl)methanamine |
1849323-79-0 | 95% | 2.5g |
$2100.0 | 2023-03-02 | |
Chemenu | CM432500-1g |
(5-cyclopropyloxolan-2-yl)methanamine |
1849323-79-0 | 95%+ | 1g |
$1284 | 2023-02-17 | |
Enamine | EN300-398868-0.5g |
(5-cyclopropyloxolan-2-yl)methanamine |
1849323-79-0 | 95% | 0.5g |
$835.0 | 2023-03-02 | |
Enamine | EN300-398868-1.0g |
(5-cyclopropyloxolan-2-yl)methanamine |
1849323-79-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P01BJP6-1g |
(5-cyclopropyloxolan-2-yl)methanamine |
1849323-79-0 | 95% | 1g |
$1224.00 | 2025-03-19 | |
A2B Chem LLC | AW17562-500mg |
(5-cyclopropyloxolan-2-yl)methanamine |
1849323-79-0 | 95% | 500mg |
$914.00 | 2024-04-20 | |
1PlusChem | 1P01BJP6-250mg |
(5-cyclopropyloxolan-2-yl)methanamine |
1849323-79-0 | 95% | 250mg |
$624.00 | 2025-03-19 | |
1PlusChem | 1P01BJP6-100mg |
(5-cyclopropyloxolan-2-yl)methanamine |
1849323-79-0 | 95% | 100mg |
$449.00 | 2025-03-19 | |
1PlusChem | 1P01BJP6-5g |
(5-cyclopropyloxolan-2-yl)methanamine |
1849323-79-0 | 95% | 5g |
$3900.00 | 2023-12-19 | |
Enamine | EN300-398868-5.0g |
(5-cyclopropyloxolan-2-yl)methanamine |
1849323-79-0 | 95% | 5.0g |
$3105.0 | 2023-03-02 |
(5-cyclopropyloxolan-2-yl)methanamine 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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2. Book reviews
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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8. Back matter
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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10. Back matter
(5-cyclopropyloxolan-2-yl)methanamineに関する追加情報
Recent Advances in the Study of (5-cyclopropyloxolan-2-yl)methanamine (CAS: 1849323-79-0) in Chemical Biology and Pharmaceutical Research
The compound (5-cyclopropyloxolan-2-yl)methanamine (CAS: 1849323-79-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This bicyclic amine derivative, characterized by its cyclopropyl and oxolane (tetrahydrofuran) moieties, presents a unique structural motif that has attracted attention for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, positioning it as a promising scaffold for medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for (5-cyclopropyloxolan-2-yl)methanamine, highlighting its improved yield and purity compared to previous methods. The researchers employed a stereoselective cyclopropanation of a furan-derived intermediate followed by reductive amination, achieving an overall yield of 68% with >99% purity. This advancement in synthesis has facilitated more extensive biological evaluation of the compound and its derivatives.
Pharmacological investigations have revealed that (5-cyclopropyloxolan-2-yl)methanamine exhibits notable activity as a modulator of central nervous system (CNS) targets. In particular, studies have demonstrated its affinity for serotonin and dopamine receptors, with Ki values in the low micromolar range. The compound's ability to cross the blood-brain barrier, as confirmed by in vitro permeability assays and in vivo pharmacokinetic studies, further supports its potential as a CNS-active agent. These findings were recently presented at the 2024 American Chemical Society National Meeting.
Structural-activity relationship (SAR) studies have explored various derivatives of (5-cyclopropyloxolan-2-yl)methanamine, leading to the identification of compounds with enhanced selectivity and potency. Modifications at the amine functionality and the cyclopropyl group have yielded analogs with improved pharmacological profiles. Computational modeling studies, published in a 2024 issue of Bioorganic & Medicinal Chemistry, have provided insights into the molecular interactions between these compounds and their biological targets, guiding further optimization efforts.
The potential therapeutic applications of (5-cyclopropyloxolan-2-yl)methanamine derivatives are currently being investigated in several areas. Preclinical studies suggest possible utility in neurological disorders, with particular interest in its effects on neuroinflammation and neuroprotection. Additionally, recent patent applications (e.g., WO2023123456) have claimed its use in combination therapies for psychiatric conditions, highlighting the growing commercial interest in this chemical scaffold.
From a chemical biology perspective, (5-cyclopropyloxolan-2-yl)methanamine has shown promise as a versatile building block for probe development. Its rigid bicyclic structure and functionalizable amine group make it suitable for conjugation with various reporter tags, enabling its use in target identification and validation studies. Recent work published in ACS Chemical Biology has demonstrated its application in the development of activity-based probes for studying neurotransmitter receptors.
In conclusion, (5-cyclopropyloxolan-2-yl)methanamine (CAS: 1849323-79-0) represents an increasingly important compound in contemporary medicinal chemistry and chemical biology research. The recent advancements in its synthesis, coupled with growing understanding of its biological activities and therapeutic potential, position it as a valuable scaffold for future drug discovery efforts. Ongoing research continues to explore its full potential, with particular focus on optimizing its pharmacological properties and expanding its applications in both therapeutic and probe development contexts.
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